(2-(Trifluoromethoxy)naphthalen-1-yl)boronic acid
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Overview
Description
(2-(Trifluoromethoxy)naphthalen-1-yl)boronic acid: is an organoboron compound that features a trifluoromethoxy group attached to a naphthalene ring, which is further bonded to a boronic acid moiety. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction , which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of (2-(Trifluoromethoxy)naphthalen-1-yl)boronic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized catalysts and reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2-(Trifluoromethoxy)naphthalen-1-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, boranes, and substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-(Trifluoromethoxy)naphthalen-1-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Industry: The compound is used in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (2-(Trifluoromethoxy)naphthalen-1-yl)boronic acid involves its interaction with various molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and detection applications. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to interact with hydrophobic environments and molecular targets .
Comparison with Similar Compounds
Similar Compounds
- [6-(Trifluoromethoxy)naphthalen-2-yl]boronic acid
- Pinacol boronic esters
- Trifluoromethyl ethers
Uniqueness
(2-(Trifluoromethoxy)naphthalen-1-yl)boronic acid is unique due to the presence of both the trifluoromethoxy group and the boronic acid moiety. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and the ability to participate in a wide range of chemical reactions. The trifluoromethoxy group also increases the compound’s lipophilicity, making it more suitable for applications in hydrophobic environments .
Properties
IUPAC Name |
[2-(trifluoromethoxy)naphthalen-1-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BF3O3/c13-11(14,15)18-9-6-5-7-3-1-2-4-8(7)10(9)12(16)17/h1-6,16-17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCDIECMCDJTLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=CC=CC=C12)OC(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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